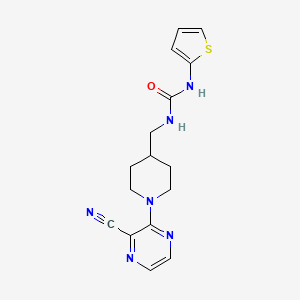

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6OS/c17-10-13-15(19-6-5-18-13)22-7-3-12(4-8-22)11-20-16(23)21-14-2-1-9-24-14/h1-2,5-6,9,12H,3-4,7-8,11H2,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLUCBRYSUHRON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CS2)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrazine and piperidine intermediates, followed by their coupling and subsequent functionalization to introduce the thiophene ring. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity. Industrial production methods may involve large-scale batch or continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, allowing for the introduction of different substituents on the pyrazine or thiophene rings. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound with a variety of scientific research applications. It is a complex organic compound with a piperidine ring, a cyanopyrazine moiety, and a thiophenyl group. The molecular formula is C15H18N4OS, and the molecular weight is approximately 306.39 g/mol. Compounds similar to it have demonstrated biological activities, making it useful in medicinal chemistry for drug development that targets biological pathways.

Interaction Studies

Interaction studies with 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea may focus on its binding affinity with biological targets like enzymes or receptors. These studies may use techniques such as:

- Enzyme inhibition assays to assess the compound's ability to inhibit specific enzymes.

- Receptor binding assays to determine its affinity for particular receptors.

Structural Similarities

Several compounds share structural similarities with 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea. Examples of compounds include:

- N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide, which incorporates a pyrazine ring substituted with a cyano group linked to a piperidine ring, further connected to an acetamide moiety and a 3,5-dimethylisoxazole group.

- N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide .

- 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-ethylurea, a synthetic organic compound that features a complex structure combining a pyrazine ring, a piperidine ring, and a urea moiety.

- (3S)-N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]-3-methylpiperidine-1-carboxamide .

The unique structure of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea makes it useful for a variety of applications:

- Medicinal Chemistry The presence of the thiophenyl group suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

- Interaction studies Interaction studies involving this compound may focus on its binding affinity with specific biological targets such as enzymes or receptors.

- Further pharmacological studies The unique electronic properties conferred by the cyano and pyrazine groups enable the compound to modulate biochemical pathways effectively, making it a candidate for further pharmacological studies.

Mechanism of Action

The mechanism by which 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their key differences:

Structural and Functional Insights

Pyrazin-2-yl analogs (e.g., ) lack the cyano group, reducing electronic interactions.

Urea Modifications: Thiophen-2-yl vs. Phenyl Derivatives: The sulfur atom in thiophene may engage in hydrophobic or weak hydrogen-bonding interactions, differing from fluorine-substituted phenyl groups (), which increase lipophilicity and electronegativity. Thiophen-2-yl vs.

Biological Implications: Compounds with piperidine-urea scaffolds (e.g., ) demonstrate antimicrobial activity, suggesting the target compound may share similar mechanisms. Pyrazine derivatives () are often explored as kinase inhibitors, though the cyano group’s role requires further study.

Biological Activity

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a piperidine ring, a cyanopyrazine moiety, and a thiophenyl group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 306.39 g/mol. The structural characteristics include:

| Component | Description |

|---|---|

| Piperidine Ring | A six-membered saturated ring that may influence binding interactions. |

| Cyanopyrazine Moiety | A heterocyclic structure that could enhance biological activity through various mechanisms. |

| Thiophenyl Group | A sulfur-containing aromatic ring that may play a role in the compound's reactivity and interaction with biological targets. |

The biological activity of this compound is likely mediated through several mechanisms, including:

Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly kinases like Chk1, which are crucial in cell cycle regulation and cancer therapy.

Receptor Binding: It may interact with various receptors, modulating signaling pathways that affect cellular processes such as proliferation and apoptosis.

Biological Activity Studies

Recent studies have highlighted the potential of compounds similar to this compound in various biological assays:

-

Chk1 Kinase Inhibition:

- Compounds with structural similarities have exhibited potent inhibitory activity against Chk1 kinase, with IC50 values reported below 20 nM for several derivatives. For instance, a related compound showed an IC50 value of 1.7 µM against doxorubicin-induced cell cycle arrest while enhancing doxorubicin cytotoxicity (IC50 = 0.44 µM) .

- Antitumor Activity:

- Cytotoxicity Studies:

Case Studies

Several case studies have provided insights into the biological effects and therapeutic potentials of related compounds:

- Study on Urea Derivatives:

- In Vivo Pharmacokinetics:

Q & A

Q. What are the optimal synthetic routes for preparing this compound, considering the reactivity of its functional groups?

The synthesis involves carbodiimide-mediated coupling (e.g., EDCI/DMAP) between cyanopyrazine-piperidine and thiophene-urea precursors. Dichloromethane or DMF are preferred solvents, achieving yields of 50–66% after purification. Protecting groups may be required to prevent side reactions with the cyanopyrazine moiety. Stepwise assembly (pyrazine → piperidine → urea linkage) ensures regioselectivity .

Q. Which spectroscopic methods effectively characterize purity and structure?

Q. How can side reactions during synthesis be mitigated?

Common issues include urea bond hydrolysis and nucleophilic attacks on cyanopyrazine. Anhydrous conditions, mild coupling (room temperature with DMAP), and silica gel chromatography (ethyl acetate/hexane gradients) minimize by-products. Reaction monitoring via TLC or LC-MS is critical .

Advanced Research Questions

Q. How to evaluate the thiophen-2-yl moiety’s role in biological activity?

Conduct SAR studies by replacing thiophene with phenyl/furan analogs. Use enzyme inhibition assays (e.g., FRET) and cytotoxicity screens. Halogen substitution on thiophene enhances antibacterial activity in related compounds, suggesting similar modifications could optimize target engagement .

Q. How to resolve contradictions in biological activity data across assays?

Triangulate results using orthogonal methods:

Q. How can crystallographic fragment screening study binding interactions?

Co-crystallize the compound with target proteins. Use SHELX programs (SHELXC/D/E) for high-resolution structure determination. Fragment libraries with thiophene/urea motifs identify complementary binding sites, guiding rational optimization .

Q. What strategies optimize pharmacokinetics without compromising activity?

Balance lipophilicity (logP) and solubility:

Q. How does computational chemistry predict binding affinity?

- Molecular docking (AutoDock Vina) : Models interactions with target proteins.

- Molecular dynamics (AMBER) : Simulates binding stability.

- Pharmacophore mapping : Identifies critical hydrogen bond donors (urea) and π-stacking (cyanopyrazine). Validate against crystallographic data from SHELX-refined structures .

Q. Notes

- Structural analogs with modified thiophene or piperidine groups (e.g., halogen-substituted derivatives) often show enhanced activity .

- Crystallographic data validated via SHELX are critical for resolving binding conformations .

- Methodological rigor in synthesis (e.g., EDCI coupling ) and characterization (NMR , X-ray ) ensures reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.